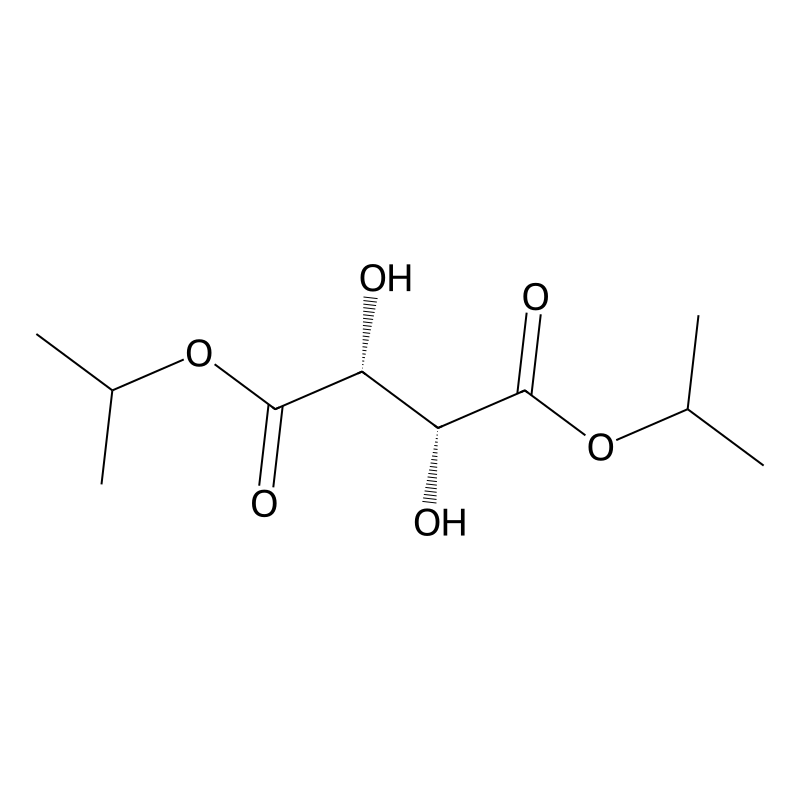

(+)-Diisopropyl L-tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Chirality: DIPT possesses two chiral carbon atoms, leading to three stereoisomeric variants: (+)-Diisopropyl L-tartrate, (-)-Diisopropyl D-tartrate, and the meso isomer. This chirality allows DIPT to act as a chiral ligand, directing the formation of new stereocenters in chemical reactions [].

- Complexation with Lewis Acids: DIPT readily forms complexes with Lewis acids, particularly titanium(IV) isopropoxide. This complex acts as a catalyst in various asymmetric reactions, enabling the selective formation of enantiopure products [].

Sharpless Epoxidation

One of the most prominent applications of (+)-Diisopropyl L-tartrate is in the Sharpless epoxidation reaction. This reaction allows for the stereoselective conversion of allylic alcohols into chiral epoxides. The DIPT-titanium(IV) isopropoxide complex acts as the catalyst, directing the formation of one epoxide enantiomer over the other with high selectivity []. This reaction is widely used in the synthesis of various natural products and pharmaceuticals [].

Other Asymmetric Reactions

Beyond Sharpless epoxidation, (+)-Diisopropyl L-tartrate finds application in numerous other asymmetric reactions. These include:

- Aldol reactions: DIPT-based catalysts can promote the formation of enantioenriched aldol adducts, essential building blocks for complex molecules [].

- Dihydroxylation reactions: DIPT catalysts can facilitate the asymmetric dihydroxylation of alkenes, introducing two hydroxyl groups with defined stereochemistry [].

- Cycloadditions: DIPT can be employed in asymmetric cycloaddition reactions, enabling the creation of new cyclic structures with controlled chirality [].

(+)-Diisopropyl L-tartrate, commonly referred to as diisopropyl tartrate, is a chiral compound derived from tartaric acid. Its molecular formula is C₁₀H₁₈O₆, and it has a molecular weight of 234.25 g/mol. This compound exists as a colorless liquid and is characterized by its two chiral centers, which lead to three possible stereoisomers. The compound is notable for its hydrophobic properties and solubility in organic solvents, making it useful in various chemical applications .

Diisopropyl L-tartrate is widely utilized in asymmetric synthesis, particularly as a chiral ligand in reactions involving titanium compounds. One of its most significant applications is in the Sharpless epoxidation, where it facilitates the formation of epoxides from allylic alcohols through titanium isopropoxide complexes. The presence of diisopropyl L-tartrate enhances the enantioselectivity of these reactions, allowing for the preferential formation of one enantiomer over another .

Additionally, diisopropyl L-tartrate has been employed in the synthesis of various chiral intermediates, such as modified crotylboronates, which react with achiral aldehydes to produce enantioenriched products .

Research indicates that diisopropyl L-tartrate exhibits biological activity primarily through its role as a chiral auxiliary in synthetic pathways. While specific pharmacological effects have not been extensively documented, its use in synthesizing biologically active compounds suggests potential applications in pharmaceuticals and agrochemicals . The compound's chirality allows for the creation of enantiomerically pure substances, which are crucial in drug development due to varying biological activities between enantiomers.

Diisopropyl L-tartrate can be synthesized through several methods:

- Esterification: The reaction between tartaric acid and isopropanol under acidic conditions leads to the formation of diisopropyl tartrate.

- Chiral Resolution: Enantiomers can be separated using chiral chromatography techniques or through selective crystallization methods.

- Modified Crotylboronates: As described in various studies, diisopropyl L-tartrate can be used to modify crotylboronates for asymmetric synthesis, enhancing the selectivity of reactions with achiral substrates .

The primary applications of (+)-diisopropyl L-tartrate include:

- Asymmetric Synthesis: Acts as a chiral auxiliary in the synthesis of pharmaceuticals and agrochemicals.

- Catalyst: Used in Sharpless epoxidation as a chiral ligand to improve reaction selectivity.

- Chiral Building Block: Serves as an important intermediate for synthesizing other chiral compounds .

Interaction studies involving diisopropyl L-tartrate focus on its role as a chiral ligand and its influence on reaction pathways. Research has shown that when combined with titanium isopropoxide, it forms stable complexes that significantly enhance enantioselectivity during epoxidation reactions. Furthermore, studies on modified crotylboronates reveal how diisopropyl L-tartrate impacts the stereochemical outcomes when reacting with various aldehydes .

Diisopropyl L-tartrate shares similarities with several other chiral compounds used in asymmetric synthesis. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tartaric Acid | C₄H₆O₆ | Natural compound with two chiral centers |

| (+)-Tartaric Acid | C₄H₆O₆ | Found in grapes; used as a chiral auxiliary |

| (S,S)-Diethyl Tartrate | C₈H₁₈O₆ | Similar application but different steric bulk |

| (R,R)-Tartaric Acid | C₄H₆O₆ | Different stereochemistry affecting reactivity |

Diisopropyl L-tartrate stands out due to its hydrophobic nature and effectiveness as a ligand in specific reactions like Sharpless epoxidation, which may not be as pronounced in similar compounds . Its unique properties facilitate a wide range of applications in organic synthesis and pharmaceutical development.

(+)-Diisopropyl L-tartrate exhibits specific thermal characteristics that define its physical behavior under various conditions. The compound presents as a clear colorless to pale yellow viscous liquid at ambient temperature [1] [2]. The boiling point demonstrates significant pressure dependence, with reported values of 152°C at 12 mmHg [1] and 275°C at atmospheric pressure [3] [4]. Additionally, alternative literature reports a boiling point range of 150-151°C at 11 mmHg [5].

The flash point of (+)-diisopropyl L-tartrate is established at 110°C (230°F) [5] [6], indicating its moderate flammability characteristics. The compound possesses a density of 1.114 g/mL at 25°C [1] [7], with some sources reporting values of 1.12 g/mL [3] and 1.117 g/mL [5]. The refractive index ranges from 1.4380-1.4420 at 20°C [2] to 1.44 [3] and 1.468 [8], indicating slight variation depending on measurement conditions and purity.

Regarding solubility characteristics, (+)-diisopropyl L-tartrate demonstrates limited aqueous solubility but shows moderate solubility in organic solvents. The compound is slightly soluble in chloroform and methanol [1]. The predicted pKa value is 11.70 ± 0.20 [1], suggesting weak acidic properties under physiological conditions.

The compound exhibits hygroscopic properties [1] [9], indicating its tendency to absorb moisture from the surrounding atmosphere. This characteristic necessitates careful storage considerations, with recommended storage conditions including cool, dry environments with temperatures below 15°C [3] [4].

| Property | Value | Reference |

|---|---|---|

| Boiling Point (12 mmHg) | 152°C | [1] |

| Boiling Point (1 atm) | 275°C | [3] |

| Flash Point | 110°C | [5] |

| Density (25°C) | 1.114 g/mL | [1] |

| Refractive Index (20°C) | 1.4380-1.4420 | [2] |

| pKa (predicted) | 11.70 ± 0.20 | [1] |

| Solubility in CHCl₃ | Slightly soluble | [1] |

| Solubility in MeOH | Slightly soluble | [1] |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Vibrational Circular Dichroism)

Nuclear magnetic resonance spectroscopy provides detailed structural information for (+)-diisopropyl L-tartrate. The compound's ¹H and ¹³C nuclear magnetic resonance spectra have been documented in various spectral databases [10] [11]. The molecular structure confirmation through nuclear magnetic resonance analysis is routinely employed for quality control purposes, with commercial suppliers specifying nuclear magnetic resonance conformity to structure as a standard specification [3] [4].

Infrared spectroscopy reveals characteristic absorption patterns corresponding to the functional groups present in (+)-diisopropyl L-tartrate. The compound exhibits typical carbonyl stretching frequencies associated with ester functional groups, as well as hydroxyl group absorptions characteristic of the tartrate backbone [11] [12]. Fourier-transform infrared, attenuated total reflectance infrared, near infrared, and vapor phase infrared spectra have been cataloged for comprehensive structural analysis [11].

Vibrational circular dichroism spectroscopy has been extensively employed to investigate the conformational behavior of dialkyl tartrates, including diisopropyl tartrate [13]. Research demonstrates that vibrational circular dichroism spectra are highly sensitive to solvent effects and molecular conformation. In carbon tetrachloride solvent, the trans-COOR conformer with intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen attached to the same chiral carbon predominates [13].

The spectroscopic investigation reveals that (+)-diisopropyl L-tartrate exhibits solvent-dependent conformational behavior. In dimethyl sulfoxide, the compound favors intermolecular hydrogen bonding with solvent molecules, requiring both trans-COOR and trans-H clusters to adequately describe the experimental vibrational absorption and vibrational circular dichroism data [13]. Density functional theory calculations support these experimental observations, providing theoretical validation for the preferred conformational states under different solvent conditions.

Raman spectroscopy complements the infrared analysis, with Fourier-transform Raman spectra recorded using neodymium:yttrium aluminum garnet laser sources [14]. The comprehensive spectroscopic characterization enables precise structural determination and conformational analysis of the compound in various environments.

Crystallographic and Conformational Analysis

The crystallographic analysis of dialkyl tartrates, including structural analogs of (+)-diisopropyl L-tartrate, has provided insights into solid-state molecular arrangements and conformational preferences. Related tartrate diesters, such as dimethyl tartrate, have been subjected to single crystal X-ray diffraction analysis, revealing preferred conformational states in the crystalline phase [15].

The conformational behavior of (+)-diisopropyl L-tartrate is characterized by the presence of two chiral carbon atoms, resulting in multiple stereoisomeric variants [16]. The compound adopts specific conformational arrangements influenced by intramolecular hydrogen bonding patterns and steric interactions between the isopropyl ester groups and the tartrate backbone.

Computational studies utilizing density functional theory methods have been employed to investigate the conformational landscape of dialkyl tartrates [13] [15]. These calculations reveal that the trans-COOR conformer represents the energetically favored structure both in vacuum and in non-polar solvents. The conformational preference is attributed to stabilizing intramolecular hydrogen bonds between hydroxyl groups and carbonyl oxygen atoms on the same chiral center.

The optical activity of (+)-diisopropyl L-tartrate, with a specific rotation of +17.25° (neat) [1] [17], reflects its chiral nature and absolute configuration. The optical purity typically exceeds 99% enantiomeric excess [3] [4], indicating high stereochemical integrity maintained during synthesis and purification processes.

Molecular modeling studies have explored the binding interactions of diisopropyl tartrate derivatives with various molecular partners. Host-guest complexation studies demonstrate specific binding affinities and conformational preferences when the compound interacts with cyclodextrin molecules or other chiral selectors [18]. These investigations reveal that the conformational flexibility of the isopropyl ester groups influences binding selectivity and complex stability.

The crystallographic parameters and unit cell dimensions for related tartrate esters provide reference data for understanding the solid-state packing arrangements. While specific crystal structure data for (+)-diisopropyl L-tartrate remains limited in the surveyed literature, analogous compounds demonstrate systematic trends in molecular packing influenced by hydrogen bonding networks and van der Waals interactions.

Stability Under Reactive Conditions

(+)-Diisopropyl L-tartrate demonstrates chemical stability under appropriate storage and handling conditions. The compound is classified as stable under recommended storage conditions [19] [6], with no evidence of hazardous polymerization or spontaneous decomposition under normal circumstances.

The hygroscopic nature of the compound [1] [9] represents a primary stability concern, as moisture absorption can lead to hydrolysis of the ester linkages under extended exposure to humid conditions. Recommended storage conditions include maintenance in cool, dry environments with temperatures below 15°C and protection from moisture [3] [4].

Chemical stability assessments indicate that (+)-diisopropyl L-tartrate is incompatible with strong oxidizing agents, acids, bases, and reducing agents [9]. Exposure to these reactive species may lead to decomposition or unwanted side reactions. The compound should be stored in sealed containers to prevent exposure to atmospheric moisture and reactive vapors.

Under thermal stress conditions, (+)-diisopropyl L-tartrate may undergo decomposition to produce carbon monoxide and carbon dioxide as primary decomposition products [6] [9]. The flash point of 110°C establishes the lower temperature limit for potential ignition, requiring appropriate fire safety precautions during handling and storage.

Hydrolytic stability represents a critical parameter for the compound's utility in various applications. The ester functional groups are susceptible to hydrolysis under acidic or basic conditions, particularly in the presence of water or protic solvents. The predicted pKa value of 11.70 suggests that the compound will remain predominantly in its neutral form under physiological pH conditions [1].

Photostability studies indicate that (+)-diisopropyl L-tartrate should be protected from direct sunlight and ultraviolet radiation to prevent potential photodegradation reactions. Storage in amber glass containers or opaque packaging materials helps maintain chemical integrity during long-term storage.

The compound exhibits no special reactivity under normal conditions [6], making it suitable for routine laboratory handling and synthetic applications. However, standard laboratory safety protocols should be observed, including the use of appropriate personal protective equipment and adequate ventilation systems.

Oxidative stability assessments demonstrate that (+)-diisopropyl L-tartrate maintains its chemical integrity when protected from strong oxidizing conditions. The presence of hydroxyl functional groups may render the compound susceptible to oxidation under extreme conditions, potentially leading to formation of corresponding ketone or aldehyde derivatives.

| Stability Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Thermal Stability | Normal conditions | Stable | [19] |

| Chemical Stability | Dry storage | Stable | [6] |

| Hygroscopic Behavior | Humid atmosphere | Moisture absorption | [9] |

| Incompatibilities | Strong oxidizers | Reactive | [9] |

| Decomposition Products | Thermal stress | CO, CO₂ | [6] |

| pH Stability | Neutral conditions | Stable | [1] |

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Storage

UNII

Other CAS

2217-15-4

Wikipedia

Dates

2: Prakash L, Himaja M, Vasudev R. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Sci Pharm. 2014 Sep 8;83(1):65-83. doi: 10.3797/scipharm.1407-18. Print 2015 Jan-Mar. PubMed PMID: 26839802; PubMed Central PMCID: PMC4727816.

3: Isoda M, Sato K, Tokura Y, Tarui A, Omote M, Ando A. Asymmetric reductive aldol-type reaction with carbonyl compounds using dialkyl tartrate as a chiral ligand. Chem Pharm Bull (Tokyo). 2014;62(10):956-61. PubMed PMID: 25273054.

4: Yoshida M, Sassa N, Kato T, Fujinami S, Soeta T, Inomata K, Ukaji Y. Desymmetrization of 1,4-pentadien-3-ol by the asymmetric 1,3-dipolar cycloaddition of azomethine imines. Chemistry. 2014 Feb 10;20(7):2058-64. doi: 10.1002/chem.201302889. Epub 2014 Jan 8. PubMed PMID: 24403279.

5: Prakash L, Himaja M, Subbaiah BV, Vasudev R, Srinivasulu C, Haribabu R. Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation. J Pharm Biomed Anal. 2014 Mar;90:215-21. doi: 10.1016/j.jpba.2013.12.007. Epub 2013 Dec 15. PubMed PMID: 24384498.

6: Laurenson JA, Parkinson JA, Percy JM, Rinaudo G, Roig R. Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. Beilstein J Org Chem. 2013 Nov 26;9:2660-8. doi: 10.3762/bjoc.9.301. eCollection 2013. PubMed PMID: 24367430; PubMed Central PMCID: PMC3869297.

7: Antunes Nde J, Cavalli RC, Marques MP, Lanchote VL. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy. Chirality. 2013 Jan;25(1):1-7. doi: 10.1002/chir.22102. Epub 2012 Oct 24. PubMed PMID: 23097090.

8: Sun H, Roush WR, Candito DA, Blanchot M, Lautens M. SYNTHESIS OF (S,S)-DIISOPROPYL TARTRATE (E)-CROTYLBORONATE AND ITS REACTION WITH ALDEHYDES: (2R,3R,4R)-1,2-DIDEOXY-2-ETHENYL-4,5-O-(1-METHYLETHYLIDENE)-XYLITOL. Organic Synth. 2011;88:181-196. PubMed PMID: 21666877; PubMed Central PMCID: PMC3111236.

9: Zhang P, Polavarapu PL. Spectroscopic investigation of the structures of dialkyl tartrates and their cyclodextrin complexes. J Phys Chem A. 2007 Feb 8;111(5):858-71. PubMed PMID: 17266226.

10: Chen WS, Chen ZR. Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. J Zhejiang Univ Sci B. 2005 Jun;6(6):606-10. PubMed PMID: 15909353; PubMed Central PMCID: PMC1389899.

11: Kosutić-Hulita N, Zegarac M. Tolterodinium (+)-(2R,3R)-hydrogen tartrate. Acta Crystallogr C. 2005 Mar;61(Pt 3):o171-3. Epub 2005 Feb 19. PubMed PMID: 15750247.

12: Rahimy M, Hallén B, Narang P. Effect of tolterodine on the anticoagulant actions and pharmacokinetics of single-dose warfarin in healthy volunteers. Arzneimittelforschung. 2002;52(12):890-5. PubMed PMID: 12572529.

13: Okachi T, Murai N, Onaka M. Catalytic enantioselective epoxidation of homoallylic alcohols by chiral zirconium complexes. Org Lett. 2003 Jan 9;5(1):85-7. PubMed PMID: 12509897.

14: Mukai C, Moharram SM, Azukizawa S, Hanaoka M. Total Syntheses of (+)-Secosyrins 1 and 2 and (+)-Syributins 1 and 2. J Org Chem. 1997 Nov 14;62(23):8095-8103. PubMed PMID: 11671917.

15: Påhlman I, Kankaanranta S, Palmér L. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics. Arzneimittelforschung. 2001 Feb;51(2):134-44. Erratum in: Arzneimittelforschung 2001;51(4):339. PubMed PMID: 11258043.

16: Påhlman I, d'Argy R, Nilvebrant L. Tissue distribution of tolterodine, a muscarinic receptor antagonist, and transfer into fetus and milk in mice. Arzneimittelforschung. 2001 Feb;51(2):125-33. PubMed PMID: 11258042.

17: Micalizio GC, Roush WR. A three-component coupling strategy for tetrahydrofuran synthesis: application of the diisopropyl tartrate modified (E)-gamma-(dimethylphenylsilyl)allylboronate as an alpha,gamma-allyl dianion equivalent. Org Lett. 2000 Feb 24;2(4):461-4. PubMed PMID: 10814351.

18: Yono M, Yoshida M, Wada Y, Kikukawa H, Takahashi W, Inadome A, Seshita H, Ueda S. Pharmacological effects of tolterodine on human isolated urinary bladder. Eur J Pharmacol. 1999 Mar 5;368(2-3):223-30. PubMed PMID: 10193658.

19: Gillberg PG, Sundquist S, Nilvebrant L. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. Eur J Pharmacol. 1998 May 22;349(2-3):285-92. PubMed PMID: 9671109.

20: Nilvebrant L, Gillberg PG, Sparf B. Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine. Pharmacol Toxicol. 1997 Oct;81(4):169-72. PubMed PMID: 9353847.